Product packaging for 4-Chloro-3-nitrophenyl isocyanate(Cat. No.:CAS No. 40397-96-4)

4-Chloro-3-nitrophenyl isocyanate

Cat. No.: B1345699
CAS No.: 40397-96-4
M. Wt: 198.56 g/mol
InChI Key: ZCPHLSPLEGBTCZ-UHFFFAOYSA-N
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Description

Overview of Isocyanates in Organic Synthesis

Isocyanates are a class of organic compounds characterized by the functional group -N=C=O. wikipedia.org This group consists of a nitrogen atom double-bonded to a carbon atom, which is also double-bonded to an oxygen atom. Their unique structure makes them highly reactive electrophiles, readily participating in reactions with a variety of nucleophiles such as alcohols, amines, and water. youtube.com This reactivity is fundamental to their extensive use in organic synthesis. youtube.com

The reaction of isocyanates with alcohols forms urethane (B1682113) linkages, a cornerstone of polyurethane chemistry. chemeurope.com Similarly, their reaction with amines yields urea (B33335) derivatives. When diisocyanates, molecules containing two isocyanate groups, react with polyols (compounds with multiple hydroxyl groups) or polyamines, long polymer chains are formed, leading to the production of polyurethanes and polyureas, respectively. chemeurope.comsilicone-surfactant.com

The synthesis of isocyanates is most commonly achieved through the phosgenation of primary amines. wikipedia.org This industrial process involves reacting a primary amine with phosgene (B1210022) (COCl2). wikipedia.orgepa.gov Alternative laboratory-scale methods include the Curtius rearrangement of acyl azides and the Lossen rearrangement of hydroxamic acids. chemeurope.com

Significance of Aromatic Isocyanates in Contemporary Chemical Research

Aromatic isocyanates, where the isocyanate group is directly attached to an aromatic ring, are of particular importance in modern chemical research and industry. gas-sensing.com Two of the most widely used aromatic isocyanates are toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI). gas-sensing.commdpi.com These compounds are key to producing a vast array of materials, including flexible and rigid foams, coatings, adhesives, and elastomers. gas-sensing.comnih.gov

The reactivity of aromatic isocyanates is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups tend to increase the reactivity of the isocyanate group. nih.gov This tunable reactivity, combined with their rigid structure, allows for the synthesis of polymers with specific and desirable properties.

In the realm of high-performance coatings, aromatic isocyanates are valued for their rapid curing times and the excellent mechanical properties they impart, such as high hardness and abrasion resistance. pflaumer.com However, a notable limitation is their susceptibility to degradation upon exposure to UV radiation, which can cause yellowing. pflaumer.com

Historical Context of Isocyanate Development

The journey of isocyanate chemistry began in the mid-19th century with their initial discovery. patsnap.com A pivotal moment arrived in 1937 when Otto Bayer and his team at I.G. Farben in Germany discovered and patented the chemistry of polyurethanes, which is based on the polyaddition reaction between diisocyanates and polyols. patsnap.comthoughtco.com This breakthrough laid the groundwork for the modern polyurethane industry. patsnap.com

The post-World War II era saw significant advancements in the production methods of isocyanates, particularly the large-scale industrial implementation of the phosgenation process. patsnap.com This period also saw the introduction of key isocyanates like TDI and MDI, which remain industry staples. patsnap.com The first application of an isocyanate as an adhesive was in 1940, when German researchers used triphenylmethane-4,4'-triisocyanate to bond metal to rubber for tank tracks during World War II. silicone-surfactant.com

Specific Focus on 4-Chloro-3-nitrophenyl Isocyanate within the Isocyanate Class

This compound is a specialized aromatic isocyanate with the chemical formula C7H3ClN2O3. It is also known by its synonym, Isocyanic Acid 4-Chloro-3-nitrophenyl Ester. tcichemicals.com This compound is a solid, appearing as a white to yellow or green powder or crystal. tcichemicals.com The presence of both a chloro and a nitro group on the phenyl ring significantly influences its reactivity, making it a valuable reagent in organic synthesis. apolloscientific.co.uk Specifically, these electron-withdrawing groups enhance the electrophilicity of the isocyanate carbon, increasing its reactivity toward nucleophiles. nih.govapolloscientific.co.uk This heightened reactivity makes it particularly useful in the development of pharmaceuticals and agrochemicals. apolloscientific.co.uk

Interactive Data Table: Properties of this compound

PropertyValueReference
CAS Number 40397-96-4 tcichemicals.comapolloscientific.co.ukparchem.com
Molecular Formula C7H3ClN2O3 guidechem.com
Molecular Weight 198.56 g/mol guidechem.com
Appearance White to Yellow to Green powder to crystal tcichemicals.com
Purity >95.0% tcichemicals.com
Melting Point 65.0 to 69.0 °C tcichemicals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3ClN2O3 B1345699 4-Chloro-3-nitrophenyl isocyanate CAS No. 40397-96-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4-isocyanato-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O3/c8-6-2-1-5(9-4-11)3-7(6)10(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPHLSPLEGBTCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=O)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193391
Record name 4-Chloro-3-nitrophenyl isocyanate
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Molecular Weight

198.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40397-96-4
Record name 1-Chloro-4-isocyanato-2-nitrobenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-nitrophenyl isocyanate
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Record name 4-Chloro-3-nitrophenyl isocyanate
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Record name Isocyanic Acid 4-Chloro-3-nitrophenyl Ester
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Synthetic Methodologies and Reaction Pathways of 4 Chloro 3 Nitrophenyl Isocyanate

Precursor Synthesis and Derivatization

The primary and most direct precursor for the synthesis of 4-chloro-3-nitrophenyl isocyanate is 4-chloro-3-nitroaniline (B51477). This aniline (B41778) derivative serves as the foundational molecule, providing the aromatic core with the necessary chloro and nitro substituents.

Synthesis from 4-Chloro-3-nitroaniline (Reaction with Phosgene)

The traditional and widely employed method for the production of aromatic isocyanates is the reaction of the corresponding primary amine with phosgene (B1210022) (COCl₂). crowdchem.netacs.org This process, known as phosgenation, is applicable to the synthesis of this compound from 4-chloro-3-nitroaniline.

The reaction proceeds in two main stages. Initially, the amine reacts with phosgene to form an intermediate N-carbamoyl chloride. This is followed by dehydrochlorination, typically at elevated temperatures, to yield the final isocyanate product and hydrogen chloride (HCl) as a byproduct. wikipedia.orguniversiteitleiden.nl To minimize the formation of urea (B33335) byproducts, an excess of phosgene is often used. universiteitleiden.nl The reaction is generally carried out in an inert solvent, such as toluene (B28343), xylene, or chlorinated aromatic hydrocarbons. uni-miskolc.hunih.gov

R-NH₂ + COCl₂ → R-NCO + 2HCl

Where R represents the 4-chloro-3-nitrophenyl group.

Alternative Synthetic Routes to the Isocyanate Moiety

Concerns over the high toxicity of phosgene gas have driven the development of alternative, safer methods for the synthesis of isocyanates.

Triphosgene (B27547) as a Phosgene Substitute: A prominent alternative is the use of triphosgene, a solid and therefore safer and more convenient phosgene equivalent. nih.gov Triphosgene, or bis(trichloromethyl) carbonate, reacts with primary amines, such as 4-chloro-3-nitroaniline, to generate the corresponding isocyanate. rsc.orgorgsyn.org These reactions are typically conducted in an inert solvent like dichloromethane (B109758) in the presence of a base, such as triethylamine (B128534) or aqueous sodium bicarbonate, to neutralize the HCl produced. rsc.orgrsc.org

Non-Phosgene Routes: Other non-phosgene routes for isocyanate synthesis include:

Reductive Carbonylation: This method involves the carbonylation of nitro-aromatic compounds using carbon monoxide in the presence of a palladium catalyst to avoid unwanted side reactions. wikipedia.orguniversiteitleiden.nl

Rearrangement Reactions: Several rearrangement reactions can produce isocyanates, including the Curtius, Schmidt, and Lossen rearrangements, which involve the decomposition of acyl azides, the reaction of carboxylic acids with hydrazoic acid, and the conversion of hydroxamic acids, respectively. wikipedia.org

Dimethyl Carbonate Method: This greener approach involves the reaction of amines with dimethyl carbonate to form a carbamate (B1207046), which is then thermally decomposed to the isocyanate. nih.gov

Reaction Kinetics and Mechanisms in Formation

Mechanistic Studies of Isocyanate Formation from Precursors

The formation of an isocyanate from a primary amine and phosgene follows an addition-elimination mechanism. uni-miskolc.hu The initial step is the nucleophilic attack of the amine on the carbonyl carbon of phosgene, leading to the formation of a carbamoyl (B1232498) chloride intermediate. wikipedia.orguniversiteitleiden.nl This intermediate then eliminates a molecule of HCl to yield the isocyanate.

For diamines, two main mechanistic pathways have been proposed: "phosgenations first," where both amino groups are converted to carbamoyl chlorides before HCl elimination, and "stepwise phosgenations," where one amino group is converted to an isocyanate before the second group reacts. nih.gov For a monoamine like 4-chloro-3-nitroaniline, the reaction proceeds through the straightforward formation of the carbamoyl chloride followed by dehydrochlorination.

The reaction with triphosgene is believed to proceed through the in-situ generation of phosgene.

Influence of Reaction Conditions on Yield and Selectivity

The yield and selectivity of isocyanate synthesis are significantly influenced by various reaction parameters:

Temperature: The reaction temperature affects the rate of both the desired isocyanate formation and potential side reactions. The phosgenation of amines is often carried out at temperatures ranging from 50°C to 250°C. uni-miskolc.hu Gas-phase phosgenation can occur at even higher temperatures, between 200°C and 600°C. nih.gov

Pressure: Phosgenation reactions can be conducted at pressures ranging from ambient to 50 bar. uni-miskolc.hu

Solvent: The choice of an inert solvent is crucial. Solvents like toluene, xylene, and ortho-dichlorobenzene are commonly used as they are inert to the reactants and products and facilitate the reaction. uni-miskolc.hunih.gov

Reactant Ratio: An excess of phosgene is generally used to maximize the yield of the isocyanate and suppress the formation of urea byproducts, which can arise from the reaction between the isocyanate product and unreacted amine. universiteitleiden.nl

Catalyst: In non-phosgene routes like reductive carbonylation, the choice of catalyst, often a palladium complex, is critical for achieving high yield and selectivity. universiteitleiden.nl

Comparative Analysis with Related Aromatic Isocyanates

This compound is one of many functionalized aromatic isocyanates. Its reactivity and properties can be compared to other common aromatic isocyanates like toluene diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI). gas-sensing.comgas-sensing.com

Reactivity: Aromatic isocyanates are generally more reactive than their aliphatic counterparts due to the electron-withdrawing nature of the aromatic ring. gas-sensing.com The presence of both a chloro and a nitro group on the phenyl ring of this compound is expected to further enhance the electrophilicity of the isocyanate group, making it highly reactive towards nucleophiles.

Synthesis: The synthetic routes for most aromatic isocyanates are similar, with phosgenation of the corresponding aniline being the dominant industrial method. crowdchem.net For instance, the synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate also involves the reaction of the corresponding aniline with triphosgene. google.com

Applications: While TDI and MDI are primarily used in the production of polyurethanes, more specialized isocyanates like this compound are valuable intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals, due to the presence of multiple reactive sites. researchgate.net

Synthesis of 4-Nitrophenyl Isocyanate and its Analogues

The synthesis of 4-nitrophenyl isocyanate, a close analogue of this compound, serves as a fundamental model for understanding the preparation of nitrated phenyl isocyanates. The primary industrial and laboratory methods involve the phosgenation of the corresponding aniline and the Curtius rearrangement of a carboxylic acid derivative.

Phosgenation of 4-Nitroaniline (B120555): The most direct and widely used method for synthesizing 4-nitrophenyl isocyanate is the reaction of 4-nitroaniline with phosgene (COCl₂). wikipedia.org This reaction is typically carried out in an inert solvent like ethyl acetate (B1210297) or toluene. orgsyn.org The process involves the initial formation of a carbamoyl chloride intermediate, which then eliminates hydrogen chloride upon heating to yield the isocyanate. orgsyn.org

A detailed laboratory procedure involves dissolving 4-nitroaniline in dry ethyl acetate and slowly adding it to a solution saturated with phosgene. orgsyn.org A steady stream of phosgene is maintained to ensure an excess, which helps to drive the reaction to completion and minimize the formation of the symmetrical diaryl urea byproduct. orgsyn.org The intermediate p-nitrophenyl carbamoyl chloride is often not isolated but is converted in situ to p-nitrophenyl isocyanate by heating the reaction mixture. orgsyn.org Safer alternatives to gaseous phosgene, such as liquid diphosgene (trichloromethyl chloroformate) or solid triphosgene (bis(trichloromethyl) carbonate), are also employed, particularly in laboratory settings, to mitigate handling risks. researchgate.netscientific.net A study on the synthesis of nitrophenyl isocyanates using triphosgene optimized the reaction conditions for o-, m-, and p-nitrophenyl isocyanate, achieving yields of 80.3%, 83.7%, and 83.5%, respectively. researchgate.net

Curtius Rearrangement: An alternative, phosgene-free route to isocyanates is the Curtius rearrangement. wikipedia.orgnih.gov This reaction involves the thermal decomposition of an acyl azide (B81097), which rearranges to form an isocyanate with the loss of nitrogen gas. wikipedia.orgnih.gov For the synthesis of 4-nitrophenyl isocyanate, the starting material would be 4-nitrobenzoic acid.

The process begins with the conversion of the carboxylic acid to an activated form, typically an acyl chloride or an ester. This intermediate is then reacted with an azide salt, such as sodium azide, to form the 4-nitrobenzoyl azide. Gentle heating of the acyl azide in an inert solvent induces the rearrangement, yielding 4-nitrophenyl isocyanate. nih.gov A significant advantage of the Curtius rearrangement is that it proceeds with complete retention of the migrating group's stereochemistry and avoids the use of highly toxic phosgene. nih.govnih.gov However, it is a multi-step process, and acyl azides can be thermally unstable and potentially explosive. nih.gov

Synthetic Routes to Other Halogenated and Nitrated Phenyl Isocyanates

The synthesis of more complex molecules like this compound and other multi-substituted analogues generally follows a similar strategic framework: assembly of the substituted aniline precursor followed by conversion to the isocyanate.

The most common pathway to this compound begins with the corresponding aniline, 4-chloro-3-nitroaniline. This aniline is then converted to the target isocyanate via phosgenation, using phosgene or its safer equivalents like triphosgene. A patent for a similar compound, 4-chloro-3-(trifluoromethyl)phenylisocyanate, outlines a typical industrial sequence. google.com This process involves:

Nitration: Starting with a substituted chlorobenzene (B131634) (e.g., o-chlorotrifluoromethylbenzene), nitration is performed to introduce the nitro group. The use of an acetic anhydride/concentrated nitric acid system can offer a strong nitrating effect at lower temperatures compared to the traditional sulfuric/nitric acid mixture. google.com

Reduction: The resulting nitro compound is then reduced to the corresponding aniline. While traditional methods use iron powder, modern processes may use catalytic hydrogenation or systems like hydrazine (B178648) hydrate (B1144303) with a catalyst (e.g., FeCl₃·6H₂O/activated carbon) to avoid large amounts of solid waste. google.com

Isocyanate Formation: The final step is the reaction of the synthesized substituted aniline with a phosgenating agent to yield the phenyl isocyanate. google.com

Applying this logic to this compound, the precursor 4-chloro-3-nitroaniline would be synthesized first. This could be achieved by the nitration of 4-chloroaniline (B138754) or the chlorination of 3-nitroaniline, followed by separation of the desired isomer. The subsequent phosgenation of 4-chloro-3-nitroaniline would yield the final product.

The Curtius rearrangement also remains a viable, albeit less direct, synthetic option for these compounds. nih.gov The route would start with the corresponding substituted benzoic acid, in this case, 4-chloro-3-nitrobenzoic acid. This acid would be converted to its acyl azide, which upon heating, would rearrange to provide this compound. This method's applicability is broad, tolerating a wide variety of functional groups on the aromatic ring. nih.gov

Comparison of Synthetic Efficiencies and Challenges

The choice of synthetic methodology for preparing this compound and its analogues is a trade-off between efficiency, safety, scalability, and substrate availability. The two primary strategies, phosgenation and the Curtius rearrangement, present distinct advantages and disadvantages.

Phosgenation: This is the most common and direct route for converting anilines to isocyanates and is the preferred industrial method. google.com

Advantages: It is generally a high-yielding, single-step conversion from a readily available aniline precursor. The process is well-established and can be scaled for large-scale production.

Challenges: The primary drawback is the extreme toxicity of phosgene gas, which necessitates stringent safety protocols and specialized equipment. google.com While solid triphosgene is a safer alternative, it is more expensive and still requires careful handling. researchgate.netscientific.net Byproduct formation, such as substituted ureas from the reaction of the isocyanate product with unreacted aniline, can reduce the yield and require further purification steps. orgsyn.org

Curtius Rearrangement: This classical reaction provides a valuable phosgene-free alternative. organic-chemistry.org

Advantages: The main benefit is the avoidance of highly toxic phosgene. The reaction conditions are often mild, and the process is tolerant of many functional groups. nih.govnih.gov It is a useful method for laboratory-scale synthesis, especially when the corresponding carboxylic acid is more accessible than the aniline.

Below is a comparative table summarizing the key aspects of these synthetic routes.

FeaturePhosgenationCurtius Rearrangement
Starting Material Substituted Aniline (e.g., 4-chloro-3-nitroaniline)Substituted Carboxylic Acid (e.g., 4-chloro-3-nitrobenzoic acid)
Key Reagents Phosgene, Diphosgene, or Triphosgene orgsyn.orgresearchgate.netAzide source (e.g., Sodium Azide), Activating Agent nih.govnih.gov
Number of Steps Typically 1 step from anilineMultiple steps from carboxylic acid
Key Advantages High efficiency, scalability, direct conversion google.comAvoids highly toxic phosgene, mild conditions nih.gov
Key Challenges Extreme toxicity of phosgene, potential for urea byproducts orgsyn.orggoogle.comPotentially explosive acyl azide intermediates, lower overall yield nih.gov
Primary Application Industrial / Large-scale synthesisLaboratory-scale synthesis

Chemical Reactivity and Derivatization of 4 Chloro 3 Nitrophenyl Isocyanate

Reactions with Nucleophiles

The isocyanate group (–N=C=O) is highly electrophilic at the central carbon atom, making it susceptible to attack by various nucleophiles. This reactivity is the foundation for the synthesis of a multitude of derivatives from 4-Chloro-3-nitrophenyl isocyanate.

Formation of Urea (B33335) DerivativesOne of the most fundamental reactions of isocyanates is their reaction with primary or secondary amines. This reaction is a direct and efficient method for the formation of substituted ureas. The nucleophilic nitrogen of the amine attacks the electrophilic carbonyl carbon of the isocyanate group. This process is generally conducted in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) at room temperature and does not require a base catalyst.researchgate.net

The reaction between this compound and an amine proceeds via a nucleophilic addition mechanism to yield N,N'-disubstituted ureas. For instance, its reaction with 4-chloroaniline (B138754) would produce N-(4-Chloro-3-nitrophenyl)-N'-(4-chlorophenyl)urea. bldpharm.com

Synthesis of N,N′-Disubstituted ThioureasWhile thioureas are typically synthesized by the reaction of an amine with an isothiocyanate (–N=C=S), N,N'-disubstituted thioureas featuring the 4-chloro-3-nitrophenyl moiety have been synthesized and studied. In these syntheses, the corresponding 4-chloro-3-nitroaniline (B51477) is reacted with various substituted phenylisothiocyanates. This condensation reaction is a common one-step procedure for creating a diverse series of thiourea (B124793) derivatives.

A range of N,N'-disubstituted thioureas has been prepared where one substituent is the 4-chloro-3-nitrophenyl group and the other is a differently substituted phenyl ring. Examples of the second substituent include:

Phenyl

4-Bromophenyl

4-Chlorophenyl

2,4-Dichlorophenyl

4-Methylphenyl

4-Ethylphenyl

Formation of Carbamic Acid Derivativesthis compound readily reacts with alcohols and phenols, which act as oxygen-based nucleophiles. The reaction involves the nucleophilic attack of the hydroxyl group's oxygen atom on the carbonyl carbon of the isocyanate. This addition yields carbamates, which are esters of carbamic acid, also known as urethanes.conicet.gov.argoogle.comThis method is one of the most important in isocyanate chemistry and is used to prepare a wide variety of carbamate (B1207046) compounds.conicet.gov.ar

The reaction with an alcohol (R-OH) produces an N-(4-chloro-3-nitrophenyl)carbamate. These reactions are often catalyzed by substances like metal salts to proceed efficiently. google.com

In the presence of water, the isocyanate group undergoes hydrolysis. The initial product is the corresponding carbamic acid, N-(4-chloro-3-nitrophenyl)carbamic acid. However, carbamic acids are generally unstable and readily decompose, losing carbon dioxide to yield the parent amine. In this case, the product is 4-chloro-3-nitroaniline.

Cycloaddition Reactions

The cumulative double bonds in the isocyanate group allow it to participate in cycloaddition reactions, serving as a 2π electron component. Aryl isocyanates are known to undergo such reactions with various partners. acs.orgox.ac.uk

For example, aryl isocyanates can react with molecules containing a C=N double bond. When heated with N,N-dimethylformamide (DMF), aryl isocyanates can form complex heterocyclic products via intermediates such as N-aryl-N'-dimethylformamidines and their 2:1 cycloadducts with the isocyanate. acs.org This ultimately leads to pentaaryl-1,3,6,8,10-pentazaspiro[4.5]decane-2,4,7,9-tetraone structures. acs.org

Isocyanates can also participate in [3+2] cycloadditions. They have been shown to react with aza-oxyallyl cations, which act as a three-atom component, to produce five-membered heterocyclic rings. researchgate.net In these reactions, the C=O or C=N bond of the isocyanate acts as the dipolarophile, reacting with the 1,3-dipole to form the heterocyclic product.

Dimerization and Trimerization to Isocyanurates

The isocyanate group (–N=C=O) readily undergoes self-condensation reactions, primarily dimerization and trimerization. Dimerization typically leads to the formation of a four-membered uretdione ring. However, for most aromatic isocyanates, trimerization to form the highly stable, six-membered 1,3,5-triazine-2,4,6-trione, commonly known as an isocyanurate, is the thermodynamically preferred pathway, especially at elevated temperatures. researchgate.net

The cyclotrimerization of this compound would yield the corresponding tris(4-chloro-3-nitrophenyl)isocyanurate. This reaction is often facilitated by a range of catalysts, including tertiary amines, phosphines, and various organometallic compounds. researchgate.netdntb.gov.ua The resulting isocyanurate structure possesses enhanced thermal stability and rigidity, a property widely exploited in the production of polyurethane materials. dntb.gov.ua

Mechanism of Cyclotrimerization

The cyclotrimerization of isocyanates can proceed through several mechanistic pathways, largely dependent on the catalyst employed. Two primary mechanisms are widely recognized: Lewis basic (or anionic) catalysis and metal-containing catalysis. dntb.gov.ua

In the anionic mechanism , a nucleophilic catalyst (Nu⁻) attacks the electrophilic carbon of the isocyanate group, forming a reactive anionic intermediate. acs.org This intermediate then sequentially adds two more isocyanate molecules in a chain-growth process. The final step involves an intramolecular cyclization of the linear trimer, releasing the catalyst and forming the stable isocyanurate ring. Studies on acetate-catalyzed trimerization of aromatic isocyanates suggest that the initial catalyst may act as a precatalyst, reacting with the isocyanate to form a deprotonated amide which then serves as the true catalytic species in the cycle. acs.org

Metal-containing catalysts , such as those based on palladium or tin, can operate through different pathways. researchgate.net For instance, some palladium(0) catalysts are believed to facilitate cyclotrimerization without proceeding through stepwise cycloadditions or metallacyclic intermediates, suggesting a concerted or template-driven mechanism where the metal center coordinates multiple isocyanate molecules. researchgate.net

[2+2] Cycloadditions

The isocyanate group can participate as a 2π component in cycloaddition reactions. In [2+2] cycloadditions, typically with electron-rich alkenes, the C=N bond of the isocyanate reacts to form a four-membered β-lactam (2-azetidinone) ring. The reactivity of the isocyanate is crucial; highly electrophilic isocyanates like chlorosulfonyl isocyanate (CSI) are particularly effective in these reactions. researchtrends.net

Given the strong electron-withdrawing nature of the nitro and chloro groups on the aromatic ring of this compound, its isocyanate moiety is highly activated and thus expected to readily undergo [2+2] cycloadditions. The mechanism can be either a concerted, thermally allowed [π²s + π²a] cycloaddition or a stepwise process involving a zwitterionic or 1,4-diradical intermediate, especially when reacting with electron-rich alkenes. researchtrends.net

[2+3] Cycloadditions

Isocyanates are also known to participate in [3+2] cycloaddition reactions, where they act as the two-atom component (dipolarophile). These reactions provide a route to various five-membered heterocyclic systems.

Reaction with Epoxides: In the presence of suitable catalysts (e.g., rare-earth metals or binary organocatalytic systems), isocyanates react with epoxides in a formal [3+2] cycloaddition to yield 2-oxazolidinones. researchgate.netresearchgate.net This reaction is a highly atom-economical method for synthesizing these valuable heterocyclic structures.

Reaction with Nitrones: The reaction of isocyanates with nitrones (which act as 1,3-dipoles) can lead to different heterocyclic products depending on which double bond of the isocyanate participates. acs.org Reaction at the C=N bond yields 1,2,4-oxadiazolidin-5-ones, while reaction at the C=O bond can produce 1,4,2-dioxazolidines. Computational studies suggest the reaction can be concerted or stepwise depending on solvent polarity. acs.org

Reactions at the Nitro Group

The aromatic nitro group of this compound is susceptible to reduction, providing a key pathway for further derivatization. The most common transformation is the reduction of the nitro group to a primary amine (–NH₂).

This reduction can be achieved using various established methods, including:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel under a hydrogen atmosphere. wikipedia.org

Metal/Acid Systems: Classic methods involve the use of metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). researchgate.netmasterorganicchemistry.com

Other Reagents: Tin(II) chloride (SnCl₂) is also a common reagent for the chemoselective reduction of nitro groups. wikipedia.org

Care must be taken during the reduction, as some harsh conditions could potentially affect the chloro or isocyanate functionalities. For instance, some reducing agents might lead to hydrodechlorination (removal of the chlorine atom). sciencemadness.org The successful reduction to 4-chloro-3-aminophenyl isocyanate would yield a bifunctional monomer with both a reactive isocyanate and a nucleophilic amine, opening pathways to polyureas and other complex polymers.

Reactions at the Chloro Substituent

The chlorine atom on the aromatic ring is activated towards Nucleophilic Aromatic Substitution (SNAr) . This heightened reactivity is a direct consequence of the powerful electron-withdrawing effects of the nitro group situated ortho to it and the isocyanate group situated para to it. These groups stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction, thereby lowering the activation energy for the substitution. masterorganicchemistry.comyoutube.compressbooks.pub

The reaction proceeds via a two-step addition-elimination mechanism:

Addition: A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion. The negative charge is delocalized onto the oxygen atoms of the ortho-nitro group. youtube.compressbooks.pub

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

A wide variety of nucleophiles can displace the chlorine atom, including amines, alkoxides, and thiolates, allowing for the introduction of diverse functionalities onto the phenyl ring. The rate of this reaction is significantly faster than for chloro-nitrobenzenes that lack the additional activation provided by the isocyanate group. libretexts.org

Exploration of Novel Reaction Pathways

Beyond the classical reactions of its constituent functional groups, the unique electronic and steric environment of this compound makes it a candidate for novel synthetic explorations. Research into related compounds suggests potential avenues:

Tandem Reactions: The strategic placement of the three functional groups allows for the design of tandem or domino reactions. For example, a nucleophilic aromatic substitution at the chloro position could be followed by an intramolecular reaction involving the newly introduced substituent and the isocyanate group to rapidly build complex heterocyclic scaffolds.

Multicomponent Reactions (MCRs): The high reactivity of the isocyanate group makes it an excellent component in MCRs. rsc.org Combining this compound with two or more other reactants in a one-pot synthesis could provide efficient access to libraries of complex molecules, such as substituted quinazolinones or spirocyclic compounds.

Metal-Catalyzed Cross-Coupling: While SNAr is a powerful tool, modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could potentially be adapted. This would require careful selection of catalysts and conditions to avoid undesired reactions with the isocyanate or nitro groups, but would enable the formation of carbon-carbon or carbon-nitrogen bonds at the chloro-substituted position.

The exploration of these pathways could lead to the discovery of new chemical entities with potential applications in materials science and medicinal chemistry.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide range of molecular properties with a good balance between accuracy and computational cost.

Geometry Optimization and Electronic Structure Analysis

While specific DFT studies on 4-chloro-3-nitrophenyl isocyanate are not extensively available in the public domain, the methodology for its analysis is well-established. A geometry optimization would be performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). This process calculates the lowest energy arrangement of the atoms in the molecule, providing key structural parameters.

For analogous molecules, such as chloronitrobenzenes and phenyl isocyanates, DFT calculations have been used to determine bond lengths, bond angles, and dihedral angles. slideshare.netdovepress.com These calculations would reveal the planarity of the phenyl ring and the orientation of the nitro and isocyanate functional groups. The electronic structure analysis would further provide insights into the distribution of electron density, dipole moment, and electrostatic potential, highlighting the electrophilic and nucleophilic sites within the molecule.

Table 1: Predicted Structural Parameters from a Hypothetical DFT Optimization of this compound

ParameterPredicted Value RangeSignificance
C-N (isocyanate) Bond Length1.35 - 1.45 ÅIndicates the strength and nature of the bond connecting the isocyanate group to the phenyl ring.
N=C=O Angle170° - 180°Deviations from linearity can indicate strain or electronic effects.
C-Cl Bond Length1.70 - 1.75 ÅReflects the influence of the aromatic system and other substituents on the halogen bond.
C-N (nitro) Bond Length1.45 - 1.50 ÅProvides insight into the electronic interaction of the nitro group with the phenyl ring.

Note: The values in this table are illustrative and based on typical DFT results for similar compounds. Specific experimental or computational data for this compound is required for definitive values.

Vibrational Frequency Calculations and Spectral Prediction

Following geometry optimization, vibrational frequency calculations are typically performed at the same level of theory. These calculations predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or wagging of bonds.

For this compound, characteristic vibrational frequencies would be expected for the isocyanate (-N=C=O), nitro (-NO2), and chloro (-Cl) functional groups, as well as for the phenyl ring. The asymmetric and symmetric stretching of the isocyanate group is a particularly strong and identifiable feature in the IR spectrum, typically appearing in the region of 2240-2280 cm⁻¹. The nitro group would exhibit symmetric and asymmetric stretching vibrations, and the C-Cl bond would have a characteristic stretching frequency in the lower wavenumber region.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Isocyanate (-N=C=O)Asymmetric Stretch2240 - 2280
Nitro (-NO2)Asymmetric Stretch1520 - 1560
Nitro (-NO2)Symmetric Stretch1340 - 1380
Phenyl RingC=C Stretch1400 - 1600
C-ClStretch600 - 800

Note: This table presents expected ranges based on known data for related functional groups and is not based on a specific computational study of this compound.

Conformational Analysis and Energy Minima

Conformational analysis is crucial for understanding the three-dimensional shapes a molecule can adopt and their relative stabilities. For this compound, the primary focus of conformational analysis would be the rotation around the C-N bond connecting the isocyanate group to the phenyl ring.

A potential energy surface scan, varying the dihedral angle of the isocyanate group relative to the plane of the phenyl ring, would reveal the energy minima corresponding to stable conformers. It is plausible that the molecule exists in different conformations, with the isocyanate group being either in the plane of the phenyl ring or slightly out of plane. The energy differences between these conformers are typically small.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand might interact with a biological target, such as a protein or enzyme.

While there are no direct molecular docking studies of this compound itself reported in the literature, it has been used as a key reactant in the synthesis of more complex molecules that have been subjected to such investigations. For instance, this compound was reacted with an amine to form 1-(4-methyl-3-[(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-3-(4-chloro-3-nitrophenyl)urea. This urea (B33335) derivative, an analogue of the anticancer drug nilotinib (B1678881), was then studied for its antiplatelet activity, and molecular docking was performed to understand its interaction with the c-Src kinase active site.

The docking studies revealed that the improved activity of the nilotinib analogue containing the 4-chloro-3-nitrophenyl moiety was attributed to the number and strength of hydrogen bonds formed with the protein's active site residues. This highlights how the structural and electronic features imparted by the 4-chloro-3-nitrophenyl group can influence the biological activity of a larger molecule.

Table 3: Illustrative Molecular Docking Results for a Derivative of this compound

ParameterResult for Nilotinib AnalogueSignificance
Target Proteinc-Src KinaseA key protein involved in cell signaling and a target for anticancer drugs.
Docking ScoreNot explicitly stated, but improved activity notedA lower docking score generally indicates a more favorable binding interaction.
Key InteractionsHydrogen bondingThe urea linkage, derived from the isocyanate, and the nitro group can act as hydrogen bond donors and acceptors, crucial for ligand-protein binding.

Source: Data derived from the study of a nilotinib analogue incorporating the 4-chloro-3-nitrophenyl group.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in this theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.

For this compound, an FMO analysis would reveal the distribution of these orbitals. The HOMO is likely to be located on the phenyl ring and the isocyanate group, indicating these are the regions from which an electron is most easily donated. The LUMO is expected to be predominantly localized on the nitro group and the isocyanate carbon, suggesting these are the most probable sites for accepting an electron. A smaller HOMO-LUMO gap would imply higher chemical reactivity.

Potential Energy Surface (PES) Scanning

A Potential Energy Surface (PES) scan is a computational method used to explore the energy of a molecule as a function of one or more of its geometric parameters. This is particularly useful for studying chemical reactions, conformational changes, and vibrational motions.

For this compound, a PES scan could be employed to investigate the rotational barrier of the isocyanate group, as mentioned in the conformational analysis section. By systematically changing the dihedral angle of the C-C-N-C bond and calculating the energy at each step, a profile of the rotational energy barrier can be generated. This would provide quantitative information about the energy required to interconvert between different conformers. Such scans are also invaluable for locating transition states in chemical reactions involving the isocyanate.

Quantum Chemical Descriptors and Reactivity Prediction

Computational chemistry provides a powerful lens for understanding the intrinsic electronic properties of a molecule and predicting its reactivity. For this compound, quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating its behavior in chemical reactions. These theoretical investigations offer insights into the molecule's stability, electron-donating and -accepting capabilities, and the likely sites for nucleophilic and electrophilic attack.

A fundamental aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For similar nitroaromatic compounds, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine these energies. nanobioletters.com For instance, the HOMO-LUMO energy gap for 4-nitrophenylisocyanate was calculated to be 4.516 eV, which points to its stability and reactivity characteristics. nanobioletters.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more nuanced understanding than the HOMO-LUMO gap alone. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when a molecule accepts an electron. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of a molecule's ability to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. It is calculated as ω = χ² / (2η). A higher electrophilicity index indicates a greater capacity to accept electrons. researchgate.net

These quantum chemical descriptors offer a quantitative framework for predicting the reactivity of this compound.

Another powerful tool in computational chemistry for predicting reactivity is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the electrostatic potential on the surface of a molecule, indicating the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net Electron-rich regions are susceptible to electrophilic attack, while electron-poor regions are prone to nucleophilic attack. In molecules containing nitro groups, the oxygen atoms are typically the sites of most negative potential, making them targets for electrophiles. nanobioletters.comresearchgate.net The area around the highly electronegative isocyanate group would also exhibit a distinct electrostatic potential, influencing its reactivity towards nucleophiles.

The following table presents hypothetical, yet representative, quantum chemical descriptors for this compound, based on values reported for analogous compounds in the literature.

DescriptorSymbolFormulaHypothetical Value
HOMO EnergyEHOMO--7.5 eV
LUMO EnergyELUMO--3.0 eV
HOMO-LUMO GapΔEELUMO - EHOMO4.5 eV
Ionization PotentialI-EHOMO7.5 eV
Electron AffinityA-ELUMO3.0 eV
Electronegativityχ(I + A) / 25.25 eV
Chemical Hardnessη(I - A) / 22.25 eV
Electrophilicity Indexωχ² / (2η)6.125 eV

These values are illustrative and based on typical results for similar compounds; they are not the result of a specific calculation on this compound.

Applications in Advanced Chemical Synthesis and Materials Science

Building Block in Organic Synthesis

4-Chloro-3-nitrophenyl isocyanate serves as a crucial intermediate in various organic reactions, enabling the construction of diverse molecular architectures. tcichemicals.comtcichemicals.com Its isocyanate group readily reacts with nucleophiles such as amines, alcohols, and thiols, forming stable urea (B33335), urethane (B1682113), and thiourea (B124793) linkages, respectively. This reactivity is fundamental to its application as a building block in the synthesis of more complex molecules with desired functionalities.

The structural motif of this compound is incorporated into various compounds developed for the pharmaceutical and agrochemical industries. apolloscientific.co.uk The presence of the chloro and nitro groups can be strategically utilized to modulate the biological activity of the final products. apolloscientific.co.uk For instance, it is a key intermediate in the synthesis of certain therapeutic agents and crop protection chemicals. apolloscientific.co.ukgoogle.com The isocyanate functionality allows for its conjugation to other molecules to create derivatives with specific pharmacological or pesticidal properties.

One notable application is in the synthesis of sorafenib, an anticancer drug. google.com Although the direct precursor mentioned in some literature is 4-chloro-3-(trifluoromethyl)phenyl isocyanate, the underlying synthetic principles involving a substituted phenyl isocyanate highlight the importance of this class of compounds in medicinal chemistry. google.com The synthesis of various biologically active molecules often involves the reaction of isocyanates with amines to form urea derivatives, a common structural feature in many pharmaceutical compounds.

A significant application of this compound is in the synthesis of a wide range of thiourea derivatives. researchgate.net These are typically prepared through the condensation reaction of the isocyanate with various primary and secondary amines. researchgate.netanalis.com.mysphinxsai.com The general reaction involves the nucleophilic attack of the amine on the electrophilic carbon atom of the isocyanate group, leading to the formation of a substituted thiourea.

These thiourea derivatives have been the subject of extensive research due to their diverse biological activities. researchgate.netsphinxsai.come3s-conferences.org Studies have shown that compounds synthesized from this compound exhibit promising antimicrobial, and cytotoxic properties. researchgate.net For example, a series of 4-chloro-3-nitrophenylthioureas demonstrated notable antistaphylococcal activity. researchgate.net The biological activity of these thiourea compounds is often influenced by the nature of the substituents on the amine and the phenyl ring of the isocyanate. researchgate.net

Detailed research has explored the synthesis of numerous thiourea derivatives by reacting this compound with a variety of aromatic and aliphatic amines. The reaction conditions are generally mild, often carried out in a suitable solvent at room temperature or with gentle heating.

Table 1: Examples of Thiourea Derivatives Synthesized from this compound

Reactant AmineResulting Thiourea DerivativeReference
Various AnilinesN-(substituted-phenyl)-N'-(4-chloro-3-nitrophenyl)thiourea researchgate.net
2-(1H-indol-3-yl)ethanamine1-(4-Chloro-3-nitrophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea researchgate.net
Various Amines1,3-disubstituted thioureas researchgate.net

This table is interactive. Click on the headers to sort.

While the direct synthesis of chalcones from this compound is not the primary route, isocyanates can be used to modify chalcone (B49325) structures to create novel derivatives with potentially enhanced biological activities. Chalcones are characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. chemrevlett.com They are typically synthesized via the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with a benzaldehyde. chemrevlett.comnih.govresearchgate.net

The isocyanate group can be introduced into a molecule that is then used to synthesize a chalcone, or a pre-formed chalcone with a suitable functional group (like an amino group) can be reacted with this compound. This modification can significantly impact the pharmacological profile of the resulting chalcone derivative. Chalcones themselves are known for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govresearchgate.net

Role in Polymer Chemistry

The isocyanate group is the cornerstone of polyurethane chemistry, and as such, this compound has potential applications in the field of polymer science. l-i.co.ukwikipedia.org The reactivity of the isocyanate group with polyols (alcohols with multiple hydroxyl groups) forms the basis for the production of polyurethanes. l-i.co.uk

Polyurethanes are a versatile class of polymers with a wide range of applications, from flexible and rigid foams to coatings, adhesives, and elastomers. l-i.co.uk The fundamental reaction for polyurethane synthesis is the polyaddition reaction between a diisocyanate or polyisocyanate and a polyol. l-i.co.uk

While the most common isocyanates used in industrial polyurethane production are toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI), specialized isocyanates like this compound can be used to synthesize polyurethanes with specific properties. l-i.co.uk The presence of the chloro and nitro groups in the polymer backbone would be expected to influence the material's thermal stability, flame retardancy, and chemical resistance. The synthesis would involve reacting this compound with a suitable diol or polyol, leading to the formation of a polyurethane with repeating units containing the 4-chloro-3-nitrophenyl moiety.

In addition to forming linear polymers, diisocyanates and polyisocyanates can act as crosslinking agents to create thermosetting polymers with a three-dimensional network structure. This crosslinking imparts enhanced mechanical strength, thermal stability, and chemical resistance to the material. This compound, if used in conjunction with other diisocyanates or as a component in a polyisocyanate formulation, could contribute to the crosslinked structure of polyurethane materials.

Furthermore, this compound can be considered a monomer for the synthesis of various polymers beyond polyurethanes. Its reactivity allows for its incorporation into different polymer chains through various polymerization techniques, provided a suitable co-monomer is used. The specific functionalities of the chloro and nitro groups can be exploited to tailor the properties of the resulting polymer for specialized applications.

Development of Novel Chemical Reagents

The primary application of this compound in reagent development lies in its reaction with nucleophiles to form a diverse array of stable, functionalized molecules. The most common reaction is its addition with primary and secondary amines to synthesize unsymmetrical substituted ureas. apolloscientific.co.ukscribd.com This reaction is typically straightforward, proceeding readily without the need for a catalyst due to the high electrophilicity of the isocyanate carbon. scribd.com

The resulting N-(4-chloro-3-nitrophenyl)-N'-substituted ureas are themselves valuable as novel chemical reagents or as intermediates in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. apolloscientific.co.uk The presence of the chloro and nitro groups on the phenyl ring provides sites for further chemical modification and influences the biological and physical properties of the final products.

The general synthesis of these urea derivatives can be represented by the reaction of this compound with a selected amine. A variety of amines can be employed to generate a library of distinct urea compounds, each with unique structural and electronic features.

Table 1: Synthesis of Substituted Urea Reagents

Reactant AReactant BProduct
This compoundPrimary Aliphatic Amine (R-NH₂)N-(4-chloro-3-nitrophenyl)-N'-(alkyl)urea
This compoundSecondary Aliphatic Amine (R₂NH)N-(4-chloro-3-nitrophenyl)-N',N'-(dialkyl)urea
This compoundPrimary Aryl Amine (Ar-NH₂)N-(4-chloro-3-nitrophenyl)-N'-(aryl)urea
This compoundHeterocyclic AmineN-(4-chloro-3-nitrophenyl)-N'-(heterocyclyl)urea

Functional Materials and Nanomaterials Applications

The reactivity of the isocyanate group makes this compound a suitable candidate for the surface modification and synthesis of functional materials. Isocyanates are widely used to functionalize polymers and other materials that possess active hydrogen atoms, such as hydroxyl (–OH) or amine (–NH₂) groups. nih.gov

A significant application area is the modification of natural polymers like cellulose (B213188). nih.gov Cellulose, a biopolymer rich in hydroxyl groups, can be chemically modified by reacting it with isocyanates to form urethane linkages. While direct research on this compound is limited, studies on closely related compounds like 3-chlorophenyl isocyanate and 4-chlorophenyl isocyanate have demonstrated their utility in modifying cellulose to create materials with specialized properties, such as chiral stationary phases for chromatography. nih.gov

By grafting this compound onto a material's surface, the properties of that material can be significantly altered. The attached 4-chloro-3-nitrophenyl moiety can change surface characteristics like hydrophobicity, thermal stability, and interfacial adhesion in composites. nih.govresearchgate.net This functionalization can be applied to various substrates, including biopolymers, synthetic polymers, and inorganic nanomaterials, to create advanced materials for specific applications.

Table 2: Example of Material Functionalization

SubstrateReactive Group on SubstrateReagentLinkage FormedResulting Functional Material
CelluloseHydroxyl (-OH)This compoundUrethane (-O-CO-NH-)Functionalized cellulose with modified surface properties
Amino-functionalized Silica (B1680970)Amine (-NH₂)This compoundUrea (-NH-CO-NH-)Surface-modified silica nanoparticles
Poly(vinyl alcohol)Hydroxyl (-OH)This compoundUrethane (-O-CO-NH-)Functionalized PVA films

Catalysis and Reaction Engineering

In the domain of catalysis, this compound primarily serves as a reactive substrate in advanced, metal-catalyzed reactions. Its electron-deficient nature makes it an excellent coupling partner in various transformations that are central to modern reaction engineering.

One such area is transition-metal-catalyzed C–H bond amidation. Research has shown that cobalt(III)-catalyzed systems can effectively amidate C–H bonds using a range of aryl isocyanates. These reactions demonstrate broad functional group tolerance, and electron-deficient isocyanates are often effective substrates. This method provides a highly efficient and atom-economical route to synthesize complex amides, which are prevalent structures in medicinal chemistry and materials science. The use of this compound in such a catalytic cycle would lead to the direct formation of N-(4-chloro-3-nitrophenyl) amides.

Furthermore, isocyanates are known to undergo catalytic cyclotrimerization to form isocyanurates. These cyclic structures are exceptionally stable and are used as cross-linkers to enhance the thermal and mechanical properties of polyurethane materials. The engineering of specific catalysts allows for controlled trimerization of isocyanates, representing another avenue where this compound could be employed to create highly cross-linked, robust polymer networks.

Future Directions and Emerging Research Areas

Sustainable Synthetic Routes

The traditional reliance on hazardous reagents like phosgene (B1210022) for isocyanate synthesis is being challenged by innovative and more sustainable alternatives. nih.govresearchgate.net The development of eco-friendly processes for producing 4-Chloro-3-nitrophenyl isocyanate is a key area of future research. These efforts are centered on improving safety, minimizing waste, and utilizing less toxic starting materials. nih.gov

One promising avenue is the development of non-phosgene routes, which are gaining traction in the broader field of isocyanate production. researchgate.netgoogle.com These methods often involve the thermal cracking of carbamates, which can be synthesized from amines, carbon dioxide, and alcohols, thereby avoiding the use of phosgene entirely. researchgate.net Another approach involves the alkoxycarbonylation of anilines, a reaction that can be catalyzed by various metal complexes. Research into adapting these general methodologies for the specific synthesis of this compound from its corresponding aniline (B41778) precursor (4-chloro-3-nitroaniline) is a logical next step.

Green Chemistry Approaches for this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of isocyanates to mitigate their environmental impact. nih.govkit.edu For this compound, this involves a multi-faceted approach targeting reaction conditions, solvent use, and catalyst design.

A significant advancement is the use of "on-water" synthesis, where reactions are carried out in aqueous media. organic-chemistry.org This method offers benefits such as enhanced reaction rates, simplified product isolation, and the elimination of volatile organic compounds (VOCs). organic-chemistry.org Investigating the feasibility of an on-water synthesis for precursors to this compound, or for its subsequent reactions, could lead to substantially greener processes.

The use of multi-component reactions (MCRs) also aligns with green chemistry principles by maximizing atom economy in a single step. kit.edu Designing MCRs that incorporate the 4-chloro-3-nitrophenyl moiety to generate complex molecules in a convergent and efficient manner is a promising research direction.

Catalysis is another cornerstone of green chemistry. The development of reusable and non-toxic catalysts for isocyanate synthesis is a primary goal. kit.edu For instance, the use of thiourea-based organocatalysts is being explored for the synthesis of non-isocyanate polyurethanes, and similar catalytic systems could potentially be adapted for the synthesis of this compound precursors. kit.edu

Bioconjugation and Bioactive Molecule Development

The isocyanate group is a highly reactive functional group, making it a valuable tool for bioconjugation and the development of bioactive molecules. While direct studies on this compound in this context are emerging, research on structurally related compounds provides a strong indication of its potential.

For example, the closely related compound, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, has been utilized in the synthesis of inhibitors for soluble epoxide hydrolase (sEH) and as a precursor for novel p21 attenuators, both of which are significant targets in drug discovery. sigmaaldrich.com This suggests that this compound could serve as a versatile building block for creating libraries of compounds for screening against various biological targets. Its specific substitution pattern offers a unique electronic and steric profile that can be exploited to achieve desired biological activity and selectivity.

Future research will likely focus on utilizing this compound to synthesize a range of derivatives, such as ureas and carbamates, and evaluating their potential as pharmaceuticals or agrochemicals. The reactive isocyanate handle allows for its conjugation to other molecules of interest, including peptides, proteins, and other small molecules, to create probes for chemical biology or to develop targeted therapeutics.

Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis

The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing conditions, and ensuring process safety and efficiency. magritek.comresearchgate.net For reactions involving the highly reactive this compound, in-situ monitoring is particularly valuable.

Fourier Transform Infrared (FTIR) spectroscopy, especially when coupled with fiber-optic probes, has emerged as a powerful tool for the real-time analysis of isocyanate reactions. remspec.comresearchgate.netresearchgate.netazom.com The strong and distinct absorption band of the isocyanate group (-N=C=O) between 2250 and 2285 cm⁻¹ allows for its concentration to be monitored accurately throughout a reaction. remspec.com This technique can provide detailed kinetic data and insights into reaction progress and endpoints without the need for offline sampling. researchgate.net

Other advanced spectroscopic techniques are also being applied to reaction monitoring. FlowNMR spectroscopy offers a non-invasive method for real-time analysis under relevant process conditions. rsc.org Mass spectrometry, utilizing techniques like Direct Analysis in Real Time (DART), can also provide direct and quantitative monitoring of catalytic reactions. rsc.org The application of these advanced analytical methods to the synthesis and subsequent reactions of this compound will enable a more precise control over product formation and a deeper understanding of the reaction dynamics.

Spectroscopic TechniqueApplication in Isocyanate ChemistryPotential for this compound
In-situ FTIR Real-time monitoring of isocyanate consumption and product formation. remspec.comresearchgate.netHigh potential for kinetic studies and process optimization.
FlowNMR Non-invasive, real-time reaction monitoring. rsc.orgApplicable for detailed mechanistic investigations.
Mass Spectrometry (DART) Direct and quantitative analysis of reaction components. rsc.orgUseful for complex reaction mixture analysis and byproduct identification.

Computational Design and High-Throughput Screening of Derivatives

Computational chemistry and high-throughput screening are becoming indispensable tools in modern chemical research, enabling the rapid design and evaluation of new molecules and reactions. These approaches hold significant promise for exploring the chemical space around this compound.

Density Functional Theory (DFT) is a powerful computational method used to study the geometric, electronic, and vibrational properties of molecules. researchgate.netrsc.org DFT calculations have been successfully applied to other substituted phenyl isocyanates, such as 4-nitrophenylisocyanate, to analyze their molecular orbitals (HOMO-LUMO), reactive sites, and spectroscopic properties. nanobioletters.com Similar computational studies on this compound and its potential derivatives can provide valuable insights into their reactivity, stability, and potential biological activity, thereby guiding synthetic efforts.

High-throughput screening (HTS) allows for the rapid testing of a large number of compounds or reaction conditions. In the context of this compound, HTS could be employed to screen for novel catalysts for its sustainable synthesis or to evaluate the biological activity of a library of its derivatives. nih.gov The development of miniaturized and automated screening platforms can significantly accelerate the discovery of new applications for this versatile chemical building block. nih.gov

Research AreaKey TechniquesApplication to this compound
Computational Design Density Functional Theory (DFT) researchgate.netnanobioletters.comPrediction of reactivity, stability, and spectroscopic properties of derivatives.
High-Throughput Screening Automated synthesis and screening platforms Discovery of new catalysts and bioactive derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-chloro-3-nitrophenyl isocyanate, and how can reaction conditions be optimized for academic laboratory scales?

  • Methodological Answer : The compound is often synthesized via sulfonamide intermediates. For example, sulfonyl isocyanates can be prepared by treating sulfonamides with phosgene in the presence of butyl isocyanate, followed by distillation (yield ~66%) . Optimization involves controlling reaction temperature (room temperature for methanol quenching) and using excess reagents to drive reactions to completion. Side products like methyl carbamate derivatives may form during characterization, requiring purification via crystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • Methodological Answer :

  • ¹H/¹³C NMR : Look for signals corresponding to the aromatic protons (δ ~7.2–8.3 ppm) and the isocyanate group’s electronic environment. For structurally related compounds, distinct splitting patterns (e.g., doublets at J = 9.2 Hz) confirm substitution patterns .
  • IR Spectroscopy : A strong absorbance near ~2270 cm⁻¹ indicates the isocyanate (-NCO) stretching vibration .
  • Elemental Analysis : Verify C, H, N, and Cl percentages to confirm purity (>99% assay) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Due to its reactivity and toxicity, use inert atmospheres (e.g., nitrogen) during synthesis to prevent hydrolysis. Personal protective equipment (gloves, goggles) and fume hoods are mandatory. Quench residual isocyanate groups with methanol or amines before disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Chloro-3-nitrophenyl isocyanate
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4-Chloro-3-nitrophenyl isocyanate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.